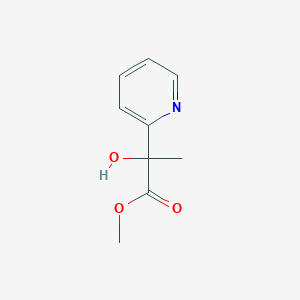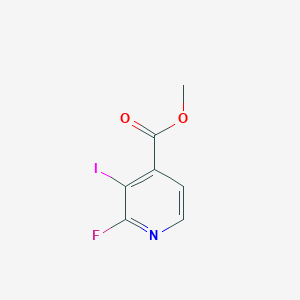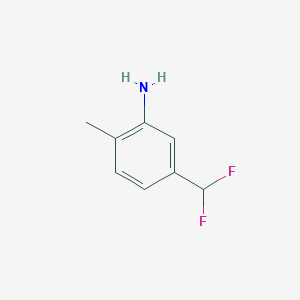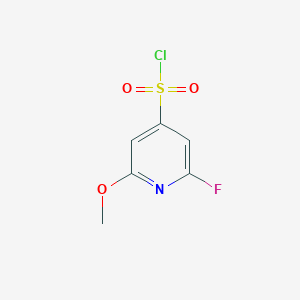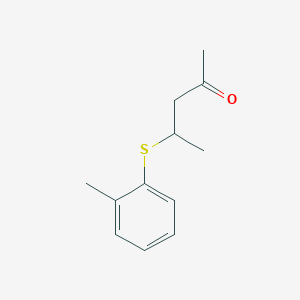
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a dimethylpropanal moiety
Métodos De Preparación
One common synthetic route includes the reaction of 4,4-difluorocyclohexyl hydrazine hydrochloride with a suitable aldehyde under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorocyclohexyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The difluorocyclohexyl group is known to influence the compound’s binding affinity and selectivity towards certain enzymes and receptors. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with target proteins .
Comparación Con Compuestos Similares
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal can be compared with other similar compounds, such as:
- 3-(4,4-Difluorocyclohexyl)aniline
- 4,4-Difluorocyclohexanemethanol
- Ethyl 3-(4,4-difluorocyclohexyl)alaninate
These compounds share the difluorocyclohexyl group but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific combination of the difluorocyclohexyl and dimethylpropanal moieties, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H18F2O |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C11H18F2O/c1-10(2,8-14)7-9-3-5-11(12,13)6-4-9/h8-9H,3-7H2,1-2H3 |
Clave InChI |
UBTCVJWLOZRZQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CCC(CC1)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
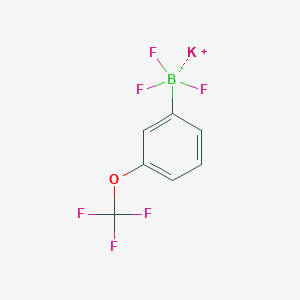

![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)
